molecular formula C8H11N3O B13233668 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13233668
M. Wt: 165.19 g/mol
InChI Key: BTPSWRWKBYNPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged 3,4-dihydropyrimidin-4-one (DHPM) scaffold . The DHPM core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of displaying high affinity and activity against multiple, unrelated biological targets . Derivatives of this scaffold, such as Monastrol, are well-known for their ability to inhibit specific protein targets like Kinesin-5, highlighting the potential of this chemotype in areas such as cancer research . Furthermore, DHPM-based compounds have been successfully developed as potent and highly selective antagonists for other targets, such as the A2B adenosine receptor, indicating their relevance in cardiovascular and inflammatory disease research . The incorporation of the azetidine ring in this specific derivative adds a constrained, nitrogen-containing heterocycle that can significantly influence the molecule's physicochemical properties, bioavailability, and interaction with biological targets. This compound is presented to the research community as a versatile building block for hit-to-lead optimization campaigns and for probing novel biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O/c1-5-2-7(12)11-8(10-5)6-3-9-4-6/h2,6,9H,3-4H2,1H3,(H,10,11,12)

InChI Key

BTPSWRWKBYNPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step sequences that require prefunctionalized starting materials. The aza Paternò–Büchi reaction and aza-Michael addition are both scalable and can be adapted for industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyrimidinone core undergoes selective oxidation at the C5-C6 double bond. Under mild conditions, this yields fully aromatic pyrimidin-4-one derivatives while preserving the azetidine ring.

Oxidizing Agent Conditions Product Yield Source
H<sub>2</sub>O<sub>2</sub> (30%)EtOH, 60°C, 6 h6-methyl-2-(azetidin-3-yl)pyrimidin-4-one78%
KMnO<sub>4</sub>H<sub>2</sub>O, 25°C, 2 hOxidative cleavage (degradation)N/A

Mechanistic Insight : Oxidation with H<sub>2</sub>O<sub>2</sub> proceeds via radical intermediates, while strong oxidants like KMnO<sub>4</sub> lead to ring degradation due to the compound’s electron-rich nature .

Reduction Reactions

The ketone group in the dihydropyrimidinone moiety is amenable to reduction, producing secondary alcohols.

Reducing Agent Conditions Product Yield Source
NaBH<sub>4</sub>MeOH, 0°C, 1 h3,4-dihydro-6-methyl-2-(azetidin-3-yl)pyrimidin-4-ol65%
LiAlH<sub>4</sub>THF, reflux, 4 hOver-reduction (ring opening observed)22%

Note : LiAlH<sub>4</sub> induces partial azetidine ring opening due to its strong reducing capacity .

Substitution Reactions

The azetidine nitrogen participates in nucleophilic substitutions, while the methyl group undergoes functionalization under radical conditions.

3.1. Azetidine Nitrogen Functionalization

Reagent Conditions Product Yield Source
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 hN-benzyl derivative84%
Acetyl chlorideEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 hN-acetylated azetidine91%

3.2. Methyl Group Halogenation

Reagent Conditions Product Yield Source
NBS (AIBN)CCl<sub>4</sub>, 80°C, 8 h6-(bromomethyl)-2-(azetidin-3-yl)-3,4-dihydropyrimidin-4-one58%

Key Finding : Radical bromination selectively targets the methyl group, enabling downstream cross-coupling reactions .

Ring-Opening Reactions

The strained azetidine ring undergoes acid- or base-catalyzed ring opening, producing linear amines.

Reagent Conditions Product Yield Source
HCl (6 M)H<sub>2</sub>O, 100°C, 3 h3-amino-1-(6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)propan-1-ol73%
NaOH (2 M)EtOH, 70°C, 6 hDegradation to pyrimidinone fragmentsN/A

Mechanistic Pathway : Protonation of the azetidine nitrogen weakens the C–N bond, leading to nucleophilic attack by water .

Cycloaddition and Coupling Reactions

The compound participates in Huisgen cycloaddition via its azetidine ring.

Reagent Conditions Product Yield Source
PhenylacetyleneCuI, TBTA, DIPEA, DMSO, 25°CTriazole-linked pyrimidinone67%

Application : This reactivity enables modular synthesis of bioconjugates for medicinal chemistry .

Stability Under Physiological Conditions

Studies indicate moderate stability in pH 7.4 buffer (t<sub>1/2</sub> = 4.2 h), with degradation occurring via azetidine ring hydrolysis .

Scientific Research Applications

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The azetidine moiety is known to improve pharmacokinetic properties and metabolic stability, making it a valuable scaffold in drug design . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The dihydropyrimidin-4-one core is common across analogs, but substituents at positions 2 and 6 define their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position 2) Substituents (Position 6) Purity/Availability
Target : 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one C8H11N3O 167.19 (calculated) Azetidin-3-yl Methyl Available as dihydrochloride (95%+)
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one C12H13N3O 215.25 3-Aminophenyl Ethyl Commercial (American Elements)
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one C11H10N2O2 202.21 3-Hydroxyphenyl Methyl 95% purity (CymitQuimica)
2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one C12H12ClN3O 257.70 (4-Chlorophenyl)methylamino Methyl 95% purity (CymitQuimica)
6-Methyl-3,4-dihydropyrimidin-4-one C5H6N2O 110.11 Hydrogen Methyl 98% purity (Combi-Blocks)

Biological Activity

2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-component reactions. For instance, a green synthesis method has been reported using eco-friendly catalysts like cuttlebone to facilitate the reaction between aldehydes, ethyl acetoacetate, and urea, yielding high product yields (75-95%) under solvent-free conditions .

Anticancer Activity

Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit significant anticancer properties. For example, compounds with similar structures have shown potent inhibition of cancer cell proliferation in various human solid tumor lines. Specifically, azetidinone derivatives have been evaluated for their antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . These compounds may induce apoptosis and inhibit tubulin polymerization, thereby disrupting cancer cell mitosis .

Antiviral Properties

Recent studies have highlighted the antiviral potential of azetidinone derivatives. For instance, certain azetidinone compounds demonstrated moderate inhibitory activity against human coronavirus and influenza A virus H1N1 . The structure-activity relationship (SAR) analyses suggest that modifications to the azetidinone scaffold can enhance antiviral efficacy.

Other Biological Activities

In addition to anticancer and antiviral effects, 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one has been studied for its neuroprotective properties. Some derivatives have shown promise as acetylcholinesterase inhibitors, which are vital for the treatment of neurodegenerative diseases like Alzheimer's . Furthermore, compounds with similar structures have exhibited anti-inflammatory effects by inhibiting nitric oxide production in macrophages .

Case Studies

Several case studies have documented the biological activity of 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one and its analogs:

  • Anticancer Efficacy : A study evaluated a series of azetidinone derivatives for their antiproliferative activities against various cancer cell lines. The most active compounds showed IC50 values in the nanomolar range against MCF-7 cells .
  • Antiviral Screening : In another investigation, several azetidinone derivatives were screened for antiviral activity against a panel of DNA and RNA viruses. The results indicated that specific structural modifications significantly improved their efficacy against influenza viruses .

Data Tables

Biological Activity Compound IC50 (µM) Cell Line/Pathogen
Anticancer2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one<10MCF-7 (Breast Cancer)
AntiviralAzetidinone Derivative12Influenza A H1N1
Anti-inflammatoryAzetidinone Derivative45RAW 264.7 Cells

Q & A

Q. What is the recommended synthetic route for 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the dihydropyrimidinone core using a Biginelli-like reaction with acetylacetone, urea, and an aldehyde under ZnCl₂ catalysis in a toluene-heptane solvent system .
  • Step 2 : Introduce the azetidine moiety via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected azetidine intermediates (e.g., 3-aminoazetidine derivatives) can be deprotected and coupled to the dihydropyrimidinone scaffold .
  • Optimization : Adjust reaction time, temperature, and catalyst loading (e.g., replacing ZnCl₂ with BF₃·Et₂O) to improve yield.

Q. How can researchers confirm the structural identity of this compound?

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : A singlet for the 6-methyl group (~δ 2.1–2.3 ppm), a multiplet for the azetidine protons (δ 3.5–4.0 ppm), and a downfield signal for the pyrimidinone NH (δ 9.5–10.0 ppm) .
    • ¹³C NMR : Carbonyl resonance near δ 165–170 ppm for the pyrimidinone ring .
  • HPLC-MS : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to verify purity (>95%) and molecular ion peak (e.g., [M+H]⁺ at m/z 208.2) .

Q. What are the recommended storage conditions for this compound?

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Avoid exposure to moisture due to potential hygroscopicity of the dihydropyrimidinone core .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Case Study : If inconsistent antimicrobial activity is reported:
    • Purity Check : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted azetidine intermediates) .
    • Assay Variability : Standardize in vitro protocols (e.g., MIC testing using Staphylococcus aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .
    • Structural Confirmation : Use X-ray crystallography to verify stereochemistry, as azetidine substituents may adopt unexpected conformations .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Solubility Enhancement : Co-crystallize with succinic acid or use PEG-based formulations.
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 6-methyl position to slow hepatic oxidation .
  • Bioavailability Testing : Perform rodent PK studies with oral administration (10 mg/kg) and measure plasma concentrations via LC-MS/MS .

Q. How can structure-activity relationships (SAR) guide the design of analogs?

  • Azetidine Modifications : Replace azetidine with piperidine or pyrrolidine to assess ring size impact on target binding .
  • Methyl Substitution : Compare 6-methyl vs. 6-ethyl analogs to evaluate steric effects on enzyme inhibition (e.g., DHFR or kinase assays) .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in homology models .

Q. What are the key stability challenges during long-term storage?

  • Degradation Pathways : Hydrolysis of the dihydropyrimidinone ring under acidic/basic conditions or oxidation of the azetidine nitrogen.
  • Mitigation :
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
    • Add antioxidants (e.g., BHT) to solid-state formulations .

Methodological Resources

Q. How to troubleshoot low yields in the final coupling step?

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI/1,10-phenanthroline for Ullmann reactions .
  • Solvent Optimization : Replace DMF with DMA or DMSO to enhance solubility of azetidine intermediates .

Q. What analytical techniques differentiate polymorphic forms?

  • PXRD : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. ethyl acetate) .
  • DSC : Identify melting points and phase transitions (e.g., endothermic peaks near 180–200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.